molecular formula C21H24N2O3 B051121 11-Hydroxytabersonine CAS No. 22149-28-6

11-Hydroxytabersonine

Cat. No.: B051121
CAS No.: 22149-28-6
M. Wt: 352.4 g/mol
InChI Key: FXUFRJQCBVSCRZ-ACRUOGEOSA-N
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Mechanism of Action

Target of Action

The primary targets of 11-Hydroxytabersonine, also known as 16-Hydroxytabersonine, are the enzymes tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) . These enzymes play a crucial role in the conversion of tabersonine to intermediates in the vindorosine and vindoline pathways .

Biochemical Pathways

The compound is involved in the biosynthesis of vindoline from the monoterpenoid indole alkaloid (MIA) precursor tabersonine . The conversion of tabersonine or 16-methoxytabersonine to 3-hydroxy-2,3-dihydrotabersonine or 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, which are intermediates in the vindorosine and vindoline pathways, respectively, is facilitated by the action of T3O and T3R .

Pharmacokinetics

It’s known that the compound is an intermediate in the formation of vindoline, a precursor needed for the formation of the pharmaceutically valuable vinblastine and vincristine .

Result of Action

The action of this compound results in the production of intermediates in the vindorosine and vindoline pathways . These intermediates are crucial for the biosynthesis of the anticancer drugs vinblastine and vincristine .

Action Environment

The action of this compound is influenced by the environment within the plant Catharanthus roseus, where it is produced . The subsequent reaction products are transported from the leaf epidermis to specialized leaf mesophyll idioblast and laticifer cells to complete the biosynthesis of these MIAs . The expression of the genes encoding the target enzymes T3O and T3R is also influenced by the plant’s environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 11-Hydroxytabersonine are largely defined by its interactions with various enzymes and proteins. It is known that tabersonine is hydroxylated at the 16 position by the enzyme tabersonine 16-hydroxylase (T16H) to form 16-hydroxytabersonine . This reaction has been associated with two isoforms of T16H, namely T16H1 and T16H2 . Both isoforms exhibit high affinity for tabersonine and narrow substrate specificity .

Cellular Effects

It is known that the conversion of tabersonine to vindoline, which involves the hydroxylation of tabersonine to form 16-hydroxytabersonine, is a crucial step in the biosynthesis of vindoline . Vindoline is a major alkaloid accumulated in the leaves of Catharanthus roseus and serves as a precursor to the anticancer drugs vinblastine and vincristine .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .

Temporal Effects in Laboratory Settings

It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that the effects of this compound could change over time as it is metabolized to form other compounds.

Metabolic Pathways

The metabolic pathway of this compound involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .

Transport and Distribution

It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that this compound could be transported and distributed within cells as part of this metabolic pathway.

Subcellular Localization

It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that this compound could be localized within specific compartments or organelles as part of this metabolic pathway.

Properties

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUFRJQCBVSCRZ-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032123
Record name 16-Hydroxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22149-28-6
Record name 11-Hydroxytabersonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22149-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxytabersonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-HYDROXYTABERSONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2G76UPD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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